molecular formula C18H21N3O2S B2753098 4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-18-4

4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2753098
CAS RN: 868979-18-4
M. Wt: 343.45
InChI Key: BLGBKXACDYZPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety can be found in the molecules of many active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-halo ketones . For example, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antiviral Research

Imidazo[1,2-a]pyridines have been recognized for their antiviral properties . The compound could be explored for its efficacy against various viruses, potentially leading to the development of new antiviral medications. Research could focus on its mechanism of action, viral target specificity, and resistance profiles.

Anticancer Activity

The structural motif of imidazo[1,2-a]pyridines is associated with anticancer activity . This compound could be investigated for its potential to inhibit cancer cell growth, induce apoptosis, and act as a chemotherapeutic agent. Studies might include screening against different cancer cell lines and examining synergistic effects with existing drugs.

Antibacterial and Antifungal Applications

Research has shown that imidazo[1,2-a]pyridines exhibit antibacterial and antifungal effects . The compound could be tested against a range of bacterial and fungal strains to assess its therapeutic potential, including its use as a treatment for antibiotic-resistant infections.

Anti-inflammatory and Analgesic Effects

The compound’s imidazo[1,2-a]pyridine structure suggests it may have anti-inflammatory and analgesic properties . It could be valuable in the development of new treatments for inflammatory diseases and pain management. Research could involve evaluating its efficacy in reducing inflammation and pain in preclinical models.

Sedative and Anxiolytic Potential

Some imidazo[1,2-a]pyridines are known to act as sedatives and anxiolytics . This compound could be explored for its potential use in treating insomnia or anxiety disorders. Studies might focus on its safety profile, dosage optimization, and comparison with current treatments.

Chemical Synthesis and Environmental Impact

The compound could be used in the synthesis of other imidazo[1,2-a]pyridines , which are valuable in medicinal chemistry. Its solvent- and catalyst-free synthesis under microwave irradiation represents an environmentally benign approach, potentially reducing the environmental impact of pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its biological target. Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on imidazo[1,2-a]pyridine derivatives are likely to continue to focus on their potential applications in medicinal chemistry, given their broad range of biological activity .

properties

IUPAC Name

4-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-15-6-8-17(9-7-15)24(22,23)19-11-10-16-13-21-12-4-5-14(2)18(21)20-16/h4-9,12-13,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGBKXACDYZPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.